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Compound of Interest

Compound Name: E7766 disodium

Cat. No.: B11931314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a

promising strategy in cancer immunotherapy. This guide provides a detailed comparison of two

prominent STING agonists, E7766 disodium and ADU-S100 (also known as MIW815),

focusing on their comparative efficacy in preclinical and clinical settings.
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Feature E7766 Disodium ADU-S100 (MIW815)

Structure
Macrocycle-bridged STING

agonist

Synthetic cyclic dinucleotide

(CDN)

Preclinical Efficacy

Potent pan-genotypic activity

with high tumor regression and

cure rates in various mouse

models.[1][2][3]

Induces tumor-specific CD8+

T-cell responses leading to

tumor clearance, with

synergistic effects when

combined with checkpoint

inhibitors.[1][4]

Clinical Efficacy

Phase I/Ib trial showed

manageable safety and on-

target pharmacodynamic

effects, with stable disease

observed in 33.3% of patients

with advanced solid tumors.[5]

[6][7]

Phase I trials showed limited

clinical activity as a

monotherapy, with only one

confirmed partial response.[1]

[8] Combination trials with

checkpoint inhibitors also

showed minimal antitumor

responses, leading to the

discontinuation of some trials.

[1][9]

Potency against Human

STING Variants

Demonstrates consistent and

potent activity across a broad

range of human STING

genotypes.[2][3]

Activates all known human and

mouse STING variants.[1]

Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative studies in preclinical models suggest a potential efficacy advantage for

E7766 disodium.

Table 1: Comparative Preclinical Efficacy in CT26 and MC38 Murine Tumor Models
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STING Agonist Tumor Model Key Efficacy Findings

E7766
CT26 (subcutaneous and liver

tumors)

A single injection resulted in

90% of tumors resolving with

no recurrence for over 8

months.[1]

BMS-986301 (a next-

generation CDN)
CT26 and MC38

Over 90% regression in

injected and noninjected

tumors.

ADU-S100 CT26 and MC38
13% regression in injected and

noninjected tumors.

Table 2: Preclinical Efficacy of E7766 Disodium in Various Tumor Models

Tumor Model
Administration
Route

Key Efficacy
Findings

Reference

Murine Colon Cancer

(Subcutaneous)
Intratumoral

A single 10 mg/kg

injection showed

potent antitumor

activity.

[10]

Mouse Liver

Metastatic Tumor
Intratumoral

Potent antitumor

activity with a long-

lasting immune

memory response.

[10]

BCG-unresponsive

Non-muscle-invasive

Bladder Cancer

(Mouse Model)

Intravesical

Dose-dependent

antitumor response

and strong interferon-

β induction.

[1]

KRASG12D/+ Trp53−/

− Sarcoma (Mouse

Model)

Intratumoral

Significantly increased

survival time and

induced durable tumor

clearance.

[11]
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Table 3: Preclinical Efficacy of ADU-S100 in Various Tumor Models

Tumor Model
Administration
Route

Key Efficacy
Findings

Reference

Syngeneic Mouse

Tumor Models
Intratumoral

Induced tumor-

specific CD8-positive

T cells, leading to

tumor clearance.

[1]

Prostate Cancer

(Murine Model)
Intratumoral

Monotherapy cleared

50% of injected

tumors and 38% of

distal tumors.

[12]

CT-26 Colon

Adenocarcinoma

(Mouse Model)

Intratumoral

Significant tumor

regression compared

to the control group.

[13]

Esophageal

Adenocarcinoma (Rat

Model)

Intratumoral

Evaluated for local

tumor control and

effector T-cell

functionality.

[14]

Clinical Efficacy: Diverging Outcomes
The promising preclinical results for ADU-S100 did not fully translate into significant clinical

efficacy in human trials. In contrast, early clinical data for E7766 appears more encouraging,

demonstrating on-target activity and disease stabilization.

Table 4: Summary of Clinical Trial Results
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STING Agonist Trial Phase Key Findings Reference

E7766 Disodium
Phase I/Ib

(NCT04144140)

Well-tolerated with

manageable safety.

Achieved stable

disease in 33.3% of

patients with

advanced solid

tumors.[5][6][7]

Demonstrated on-

target

pharmacodynamic

effects with increased

plasma levels of

inflammatory

cytokines and

increased expression

of interferon-related

genes in tumors.[5][6]

[7]

[5][6][7]

ADU-S100 (MIW815)

Phase I

(NCT02675439) -

Monotherapy

Limited clinical

efficacy with a single

confirmed partial

response in 47

patients.[1][8]

[1][8]

ADU-S100 (MIW815)

Phase Ib

(NCT03172936) -

Combination with

Spartalizumab

Well-tolerated, but

minimal antitumor

responses were

observed. The overall

response rate was

10.4%.[9]

[9]

ADU-S100 (MIW815)

Phase II

(NCT03937141) -

Combination with

Pembrolizumab

Discontinued due to a

lack of substantial

antitumor activity.[1]

[1]
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Mechanism of Action: The STING Signaling Pathway
Both E7766 and ADU-S100 function by activating the STING pathway. Upon binding to the

STING protein, a signaling cascade is initiated, leading to the production of type I interferons

and other pro-inflammatory cytokines. This, in turn, stimulates an innate and adaptive immune

response against tumor cells.
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Caption: The cGAS-STING signaling pathway activated by E7766 and ADU-S100.

Experimental Protocols
The following provides a generalized experimental workflow for evaluating the in vivo efficacy

of STING agonists like E7766 and ADU-S100 in murine tumor models.

1. Cell Culture and Tumor Implantation:

Cell Lines: Syngeneic tumor cell lines such as CT26 (colon carcinoma), MC38 (colon

adenocarcinoma), or B16-F10 (melanoma) are cultured in appropriate media.

Animal Models: 6-8 week old female BALB/c or C57BL/6 mice are typically used.

Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected

subcutaneously into the flank of the mice.

2. Treatment Regimen:
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

Drug Administration: The STING agonist (e.g., E7766 or ADU-S100) is administered via

intratumoral injection. Dosing can vary, for example, a single dose of 10 mg/kg for E7766 or

multiple doses of 20-40 µg for ADU-S100.[10][13] A control group receives vehicle (e.g.,

PBS) injections.

3. Efficacy Assessment:

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using

calipers.

Survival Monitoring: Animal survival is monitored and recorded.

Immunological Analysis: At the end of the study, tumors and spleens may be harvested for

analysis of immune cell infiltration (e.g., CD8+ T cells, NK cells) by flow cytometry or

immunohistochemistry. Cytokine levels in the tumor microenvironment or serum can be

measured by ELISA or multiplex assays.
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Caption: A typical experimental workflow for in vivo efficacy studies of STING agonists.

Conclusion
Based on the available preclinical and clinical data, E7766 disodium appears to hold greater

promise as a STING agonist for cancer immunotherapy compared to ADU-S100. Its potent,

pan-genotypic activity and encouraging early clinical trial results suggest a more favorable

therapeutic window. In contrast, the clinical development of ADU-S100 has been hampered by

a lack of significant antitumor activity. Further clinical investigation is warranted to fully

elucidate the therapeutic potential of E7766.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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